2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-
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Overview
Description
2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]- is a compound belonging to the class of pyrrolidinediones. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The presence of the pyrrolidinedione moiety in this compound makes it a versatile lead compound for designing bioactive agents.
Preparation Methods
The synthesis of 2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]- typically involves the reaction of 3,3-diphenyl-2,5-pyrrolidinedione with 1-(3-bromopropyl)-4-phenylpiperazine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the phenyl group.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include:
3,3-diphenyl-2,5-pyrrolidinedione: Shares the pyrrolidinedione core but lacks the piperazine moiety.
1,3-Dimethyl-3-phenyl-4,4-dipropyl-2,5-pyrrolidinedione: Contains different substituents on the pyrrolidinedione ring.
1-(2,4-dimethylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione: Has a similar structure but with different substituents on the piperazine ring.
The uniqueness of 2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]- lies in its specific combination of the pyrrolidinedione core and the piperazine moiety, which imparts distinct biological activities and chemical properties.
Properties
CAS No. |
650617-02-0 |
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Molecular Formula |
C29H31N3O2 |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
3,3-diphenyl-1-[3-(4-phenylpiperazin-1-yl)propyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C29H31N3O2/c33-27-23-29(24-11-4-1-5-12-24,25-13-6-2-7-14-25)28(34)32(27)18-10-17-30-19-21-31(22-20-30)26-15-8-3-9-16-26/h1-9,11-16H,10,17-23H2 |
InChI Key |
ZEVAKAVHBYRDSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)CC(C2=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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